5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320987
InChI: InChI=1S/C21H22FN3O2/c1-14-16-13-15(22)7-8-19(16)27-20(14)21(26)23-17-5-3-4-6-18(17)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol

5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC16320987

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
IUPAC Name 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H22FN3O2/c1-14-16-13-15(22)7-8-19(16)27-20(14)21(26)23-17-5-3-4-6-18(17)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3,(H,23,26)
Standard InChI Key XSFQETONKAKIRH-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3N4CCN(CC4)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide integrates a benzofuran scaffold with strategic substitutions that enhance its bioactivity. The IUPAC name, 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, reflects its systematic substitution pattern. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₂₁H₂₂FN₃O₂
Molecular Weight367.4 g/mol
SMILESCC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3N4CCN(CC4)C
InChI KeyXSFQETONKAKIRH-UHFFFAOYSA-N

The benzofuran core (C₁₃H₉FO₂) is substituted at position 5 with fluorine, position 3 with a methyl group, and position 2 with a carboxamide linked to a 2-(4-methylpiperazin-1-yl)phenyl moiety. The piperazine ring introduces basicity and hydrogen-bonding capacity, critical for interactions with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the formation of the benzofuran core. A reported route includes:

  • Benzofuran Core Construction: Cyclization of substituted phenols with α-chloroketones under acidic conditions .

  • Fluorination: Electrophilic aromatic substitution at position 5 using fluorine donors.

  • Carboxamide Formation: Coupling the benzofuran-2-carboxylic acid with 2-(4-methylpiperazin-1-yl)aniline via peptide coupling reagents (e.g., EDC/HOBt).

  • Piperazine Introduction: Alkylation or nucleophilic substitution to install the 4-methylpiperazine group .

Analytical Characterization

Critical quality control measures include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved.

  • Mass Spectrometry (MS): ESI-MS validates the molecular ion [M+H]⁺ at m/z 367.4.

Pharmacological Activities

Neuropharmacological Effects

Research Findings and Comparative Analysis

Structural-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances metabolic stability and membrane permeability .

  • Piperazine Group: Improves pharmacokinetic properties and target selectivity .

  • Methyl at Position 3: Reduces steric hindrance, optimizing receptor binding.

Preclinical Data

ParameterResultModel SystemSource
Cytotoxicity (IC₅₀)3.2 μM (MCF-7 breast cancer)In vitro assay
Metabolic Stabilityt₁/₂ = 45 min (human liver microsomes)Hepatic assay
LogP2.8Computational

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator